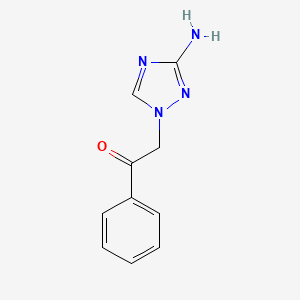

2-(3-amino-1H-1,2,4-triazol-1-yl)-1-phenyl-1-ethanone

Description

2-(3-Amino-1H-1,2,4-triazol-1-yl)-1-phenyl-1-ethanone is a triazole-containing compound characterized by a phenyl group attached to an ethanone moiety and a 3-amino-substituted 1,2,4-triazole ring.

Properties

IUPAC Name |

2-(3-amino-1,2,4-triazol-1-yl)-1-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c11-10-12-7-14(13-10)6-9(15)8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBEDUFGINAMFOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CN2C=NC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-1H-1,2,4-triazol-1-yl)-1-phenyl-1-ethanone typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with nitriles under acidic or basic conditions.

Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions. For example, the reaction of a triazole derivative with an amine can yield the desired amino-substituted triazole.

Attachment of the Phenyl Group: The phenyl group can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate phenyl halides and palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Reduction of the Ketone Group

The carbonyl group undergoes reduction to form secondary alcohols. For example:

-

Reagent : Sodium borohydride (NaBH₄) in ethanol at 45–50°C.

-

Product : (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol ( , ).

-

Mechanism : Hydride transfer to the carbonyl carbon yields a chiral alcohol (racemic mixture).

Key Data:

| Starting Material | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| 2-(3-Amino-triazolyl)-1-phenyl-ethanone | 2-(3-Amino-triazolyl)-1-phenyl-ethanol | 57 | NaBH₄, ethanol, 45–50°C | , |

Nucleophilic Substitution at the Triazole Ring

The amino group on the triazole participates in diazotization and coupling reactions:

-

Reagent : Nitrous acid (HNO₂) at 0–5°C.

-

Product : Diazonium intermediate, which couples with malononitrile or cyanoethanethioamide to form triazine derivatives ( , ).

-

Mechanism : Diazotization followed by nucleophilic attack at the diazonium carbon.

Example Reaction Pathway:

-

Diazotization :

-

Coupling with Malononitrile :

Cyclocondensation Reactions

The ketone and amino groups enable cyclization with bifunctional reagents:

-

Reagent : Hydrazine hydrate under reflux.

-

Product : Pyrazolo[3,4-b]pyridine derivatives via H₂S elimination ( ).

-

Key Evidence : IR spectra confirm NH₂ formation and loss of CN absorption bands ( ).

S-Alkylation Reactions

The triazole’s nitrogen can act as a nucleophile in alkylation:

-

Reagent : 2-Bromo-1-phenylethanone in DMF with Cs₂CO₃.

Table: Alkylation Outcomes

| Electrophile | Product Structure | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| 2-Bromo-1-phenylethanone | S-Alkylated triazole | 61 | DMF, Cs₂CO₃, RT |

Tautomerism and Ring Rearrangements

The 1,2,4-triazole ring exhibits prototropic tautomerism, confirmed by NMR and X-ray crystallography ( ).

-

Tautomeric Forms : Amino (NH₂) and imino (NH) configurations.

-

Impact : Tautomerism influences reactivity in cycloadditions and metal coordination.

Biological Activity and Enzyme Interactions

While not a direct reaction, structural analogs inhibit HIV reverse transcriptase (RT) at nM concentrations ( ):

-

Key Feature : The triazole scaffold disrupts RT’s catalytic site.

-

Structure-Activity Relationship (SAR) :

-

Fragment A (N1-sulfonamide) : Bulky groups (e.g., naphthalene) enhance activity.

-

Fragment B (Triazole substituents) : Methyl or halogens optimize binding.

-

Mechanistic Insights

-

Diazotization : The amino group’s lone pair facilitates diazonium salt formation, enabling C–N bond formation with nucleophiles ( , ).

-

Reduction Selectivity : NaBH₄ selectively reduces the ketone without affecting the triazole ring ( ).

-

Steric Effects : Bulky substituents on the phenyl ring hinder reactions at the triazole’s N-1 position ( ).

Scientific Research Applications

Anticancer Properties

Research has highlighted the potential of triazole derivatives as anticancer agents. For instance, compounds similar to 2-(3-amino-1H-1,2,4-triazol-1-yl)-1-phenyl-1-ethanone have shown significant antiproliferative effects against various cancer cell lines. A study found that triazole-containing compounds exhibited IC50 values in the nanomolar range against breast cancer cells, indicating their potency as anticancer agents .

Mechanism of Action:

The anticancer activity is often attributed to the ability of these compounds to disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells. Computational docking studies suggest that these compounds may bind effectively to the colchicine site on tubulin, inhibiting its polymerization .

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. Studies have demonstrated that this compound exhibits activity against a range of bacterial strains. The compound's mechanism involves interference with microbial cell wall synthesis and function .

Case Study 1: Anticancer Activity

In a study assessing various triazole derivatives, this compound was evaluated for its effect on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability and induction of apoptosis through G2/M phase arrest. Immunofluorescence assays confirmed the targeting of tubulin by this compound .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this triazole derivative against Staphylococcus aureus and Escherichia coli. The compound displayed moderate to strong inhibitory effects, suggesting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-(3-amino-1H-1,2,4-triazol-1-yl)-1-phenyl-1-ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The amino group can participate in nucleophilic and electrophilic interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

1-(Benzofuran-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone (Compound 9)

- Structure: Lacks the 3-amino group on the triazole ring; features a benzofuran substituent.

2-(2-Naphthyl)-2-(1,2,4-triazol-1-yl)ethanone (Compound 2)

1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

- Structure: Includes a 4-methoxy group on the phenyl ring; triazole lacks the 3-amino substituent.

- Data : Crystal structure analysis revealed planar geometry, with the methoxy group influencing packing interactions .

- Comparison: The 3-amino group in the target compound may introduce additional polarity, impacting crystallinity or bioavailability.

Cytotoxic Triazole Derivatives

4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c)

2-[(5-Amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-[1-(2,5-dichlorophenyl)pyrrol-3-yl]ethanone

- Structure: Features a 5-amino-triazole and dichlorophenyl-pyrrole substituent.

- Activity: No direct data reported, but the amino group may enhance binding to biological targets through hydrogen bonding .

Triazole Derivatives with Heterocyclic Modifications

2-(3-(Heptylthio)-1H-1,2,4-triazol-1-yl)-1-(2-hydroxyphenyl)ethanone

- Structure : Includes a heptylthio group and 2-hydroxyphenyl substituent.

- Comparison: The 3-amino group in the target compound could offer distinct redox properties or metal-chelating abilities.

Structural and Functional Implications of the 3-Amino Group

The 3-amino substituent in 2-(3-amino-1H-1,2,4-triazol-1-yl)-1-phenyl-1-ethanone confers unique properties:

Hydrogen-Bonding Capacity: Enhances interactions with biological targets (e.g., enzymes, receptors) compared to non-amino analogs .

Electronic Effects: Electron-donating amino group may increase nucleophilicity of the triazole ring, influencing reactivity in synthesis or metabolic pathways.

Solubility: Potential improvement in aqueous solubility due to polarity, which could enhance bioavailability .

Biological Activity

2-(3-amino-1H-1,2,4-triazol-1-yl)-1-phenyl-1-ethanone is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological properties, and potential applications of this compound, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3-amino-1H-1,2,4-triazole with phenylacetone derivatives. Various synthetic routes have been explored to enhance yield and purity. For instance, microwave-assisted synthesis has shown promise in improving reaction times and product yields compared to conventional methods .

Biological Activity

The biological activity of this compound is primarily attributed to the presence of the triazole moiety, which is known for its pharmacological versatility. Below are key areas of activity:

Antimicrobial Activity

Research indicates that derivatives containing the triazole ring exhibit significant antimicrobial properties. For example, studies have demonstrated that 3-amino-1H-1,2,4-triazole derivatives can inhibit the growth of various bacterial strains and fungi. A comparative analysis showed that compounds with electron-withdrawing groups on the phenyl ring displayed enhanced antimicrobial efficacy .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| This compound | P. aeruginosa | 20 |

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. In vitro studies revealed that this compound induces apoptosis in cancer cells through mechanisms involving caspase activation and modulation of Bcl-2 family proteins . The IC50 values for various cancer cell lines are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF7 | 9.8 |

| A549 | 15.0 |

Neuroprotective Effects

Recent studies suggest that triazole derivatives may possess neuroprotective properties by inhibiting acetylcholinesterase (AChE), which is crucial for cognitive function. The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, thereby enhancing neurotransmission in cholinergic pathways .

Case Studies

Case Study 1: Anticancer Activity Assessment

A study conducted on the cytotoxic effects of various triazole derivatives included this compound against human lung cancer cells (A549). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, a series of synthesized triazole compounds were tested against Gram-positive and Gram-negative bacteria. The results showed that compounds with a phenyl group exhibited greater antimicrobial activity than those with aliphatic substituents.

Q & A

Basic: What synthetic methodologies are reported for 2-(3-amino-1H-1,2,4-triazol-1-yl)-1-phenyl-1-ethanone?

Answer:

The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Stepwise substitution : Reacting 3-amino-1H-1,2,4-triazole with α-haloacetophenone derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the triazole-ethanone linkage. This method requires precise temperature control (reflux at 80–100°C) to avoid side reactions .

- Multi-step protocols : Hydrazine hydrate-mediated cyclization followed by Friedel-Crafts acylation (e.g., using chloroacetyl chloride) can yield intermediates, as seen in analogous triazole derivatives .

Key considerations : Monitor reaction progress via TLC or HPLC to isolate the target compound from byproducts like unreacted triazole or dimerized species.

Basic: How is the molecular structure of this compound characterized experimentally?

Answer:

- X-ray crystallography : The compound’s crystal structure can be resolved using SHELX software for refinement. For example, similar triazole-ethanone derivatives exhibit planar triazole rings and dihedral angles of ~30° between the triazole and phenyl groups .

- Spectroscopy :

Advanced: How can contradictions between spectroscopic data and computational models be resolved?

Answer:

Discrepancies often arise in stereoelectronic effects or crystal packing forces. Strategies include:

- DFT calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with crystallographic data to assess intramolecular hydrogen bonding or torsional strain .

- Dynamic NMR : Study rotational barriers of the triazole-phenyl bond at variable temperatures to explain unexpected splitting patterns .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) influencing solid-state vs. solution-phase structures .

Advanced: What strategies improve synthetic yield and purity of this compound?

Answer:

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization (ethanol/water) to remove impurities like unreacted α-haloacetophenone .

- Catalytic optimization : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .

- In situ monitoring : Use inline FT-IR or Raman spectroscopy to detect intermediate formation and adjust reaction conditions dynamically .

Basic: What biological assays are suitable for evaluating its pharmacological activity?

Answer:

- Cytotoxicity assays : Test against cancer cell lines (e.g., MCF-7, MDA-MB-231) via MTT or SRB assays, with IC₅₀ values compared to reference drugs like etoposide .

- Antifungal activity : Use broth microdilution methods (CLSI guidelines) to determine MIC values against Candida spp., given structural similarity to fluconazole derivatives .

- Enzyme inhibition : Screen against cytochrome P450 isoforms (e.g., CYP19A1) using fluorogenic substrates to assess triazole-mediated inhibition .

Advanced: How can stability under varying experimental conditions be assessed?

Answer:

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then analyze degradation products via LC-MS. For example, hydrolysis of the ethanone group may produce carboxylic acid derivatives .

- pH stability : Use buffered solutions (pH 1–13) to study protonation effects on the triazole ring’s tautomeric equilibrium via UV-Vis spectroscopy .

Advanced: What computational models predict its pharmacokinetic properties?

Answer:

- ADMET prediction : Tools like SwissADME estimate logP (≈1.8), suggesting moderate lipophilicity. The triazole’s hydrogen-bond acceptor capacity may limit blood-brain barrier permeability .

- Molecular docking : Simulate binding to fungal lanosterol 14α-demethylase (CYP51) to rationalize antifungal activity. Key interactions include π-π stacking with phenyl groups and H-bonding with the triazole amino group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.